molecular formula C12H14N2O B15060600 N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide

N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide

Cat. No.: B15060600
M. Wt: 202.25 g/mol
InChI Key: KGXJACNZSFDEMT-UHFFFAOYSA-N
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Description

N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is a compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol This compound is characterized by its unique bicyclo[111]pentane structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the bridge functionalization of bicyclo[1.1.1]pentane derivatives, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions, enabling the synthesis of the desired compound.

Industrial Production Methods: Industrial production of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique bicyclo[1.1.1]pentane structure allows for diverse reactivity, making it a versatile compound in synthetic chemistry.

Common Reagents and Conditions: Common reagents used in the reactions of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from the reactions of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, it may be used to study the effects of bicyclo[1.1.1]pentane derivatives on biological systems. In industry, it can be used in the development of new materials, such as molecular rods, molecular rotors, and supramolecular linker units .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide can be compared with other similar compounds, such as 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share the bicyclo[1.1.1]pentane core structure but differ in their functional groups, leading to variations in their chemical and physical properties. The unique combination of the bicyclo[1.1.1]pentane core with the hydroxy and carboximidamide functional groups makes N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide distinct and valuable for specific applications.

Similar Compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide

InChI

InChI=1S/C12H14N2O/c13-10(14-15)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H2,13,14)

InChI Key

KGXJACNZSFDEMT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=NO)N)C3=CC=CC=C3

Origin of Product

United States

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